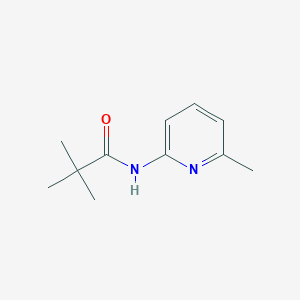

N-(6-Methylpyridin-2-yl)pivalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-N-(6-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-6-5-7-9(12-8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZMJMLUKYPLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390656 | |

| Record name | 2,2-Dimethyl-N-(6-methylpyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86847-79-2 | |

| Record name | 2,2-Dimethyl-N-(6-methyl-2-pyridinyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86847-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-N-(6-methylpyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(6-Methylpyridin-2-yl)pivalamide CAS 86847-79-2 properties

An In-depth Technical Guide to N-(6-Methylpyridin-2-yl)pivalamide (CAS 86847-79-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core properties, synthesis, safety protocols, and potential applications, grounding all information in established scientific principles.

Core Molecular Profile

This compound, also known as 2-Pivaloylamino-6-picoline, is a substituted pyridine derivative.[1] Its structure, featuring a sterically hindered pivaloyl group attached to a 6-methylpyridine core, makes it a valuable building block for creating complex molecular architectures. The bulky tert-butyl group can influence the conformational properties and reactivity of the molecule, a feature often exploited in medicinal chemistry to fine-tune drug-receptor interactions.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 86847-79-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆N₂O | [1][2][4] |

| Molecular Weight | 192.26 g/mol | [1][2][5] |

| Appearance | Yellow Liquid | [6] |

| Purity | Typically >98% | [2][3] |

| Initial Boiling Point | 137 °C | [6] |

| Flash Point | 200 °C (closed cup) | [6] |

| IUPAC Name | 2,2-dimethyl-N-(6-methylpyridin-2-yl)propanamide | [4] |

| SMILES | CC1=NC(=CC=C1)NC(=O)C(C)(C)C | [4] |

| InChIKey | MAZMJMLUKYPLEI-UHFFFAOYSA-N | [4] |

Predicted Spectral Data

While experimental spectra are not widely published, computational tools provide valuable predicted data. The predicted collision cross-section (CCS) values are particularly useful for mass spectrometry-based analysis, aiding in compound identification.[4]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 193.13355 | 144.1 |

| [M+Na]⁺ | 215.11549 | 151.4 |

| [M+K]⁺ | 231.08943 | 149.7 |

| [M-H]⁻ | 191.11899 | 146.7 |

(Data sourced from PubChemLite)[4]

Synthesis and Mechanism

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The primary amino group of 2-amino-6-methylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated pivaloyl source, typically pivaloyl chloride.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final, purified product.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a validated, self-consistent method for synthesizing the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

Pivaloyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (or another non-nucleophilic base like triethylamine)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reactor Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-6-methylpyridine (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous DCM. Add pyridine (1.2 eq) to the solution. The base is crucial as it neutralizes the HCl byproduct generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

-

Cooling: Immerse the flask in an ice-water bath to cool the solution to 0 °C. This is a critical control step to manage the exothermicity of the acylation reaction and minimize side-product formation.

-

Acylating Agent Addition: Add pivaloyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirred reaction mixture over 30 minutes. A slow addition rate is essential to maintain temperature control.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Aqueous Work-up: Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine (to remove residual water).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

Applications in Research and Development

This compound primarily serves as a versatile intermediate in organic synthesis. Its structure is a common motif in the development of novel compounds for various sectors.

-

Medicinal Chemistry: The pivalamide group acts as a bioisostere for other functional groups and can improve metabolic stability or cell permeability. The pyridine core is a privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.

-

Agrochemicals: Substituted pyridines are integral to many modern herbicides and pesticides. This compound provides a robust scaffold for creating new active ingredients.

-

Materials Science: The rigid, aromatic nature of the pyridine ring makes it a candidate for incorporation into polymers or organic electronic materials.

Research has shown that this compound can be a precursor for further functionalization, such as methylation on the pyridine ring, demonstrating its utility in building more complex molecular libraries.[9]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS).[1][6]

GHS Hazard Classification

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[6]

-

Hazardous to the Aquatic Environment (Chronic, Category 2): H411 - Toxic to aquatic life with long lasting effects.[6]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety goggles with side-shields.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear an impervious lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or with an appropriate respirator if aerosol formation is likely.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[1][6] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is between 2-8 °C.[1] The compound is stable under these recommended conditions.[1]

Conclusion

This compound (CAS 86847-79-2) is a chemical intermediate with significant value in synthetic research and development. Its well-defined physicochemical properties, established synthesis route, and versatile structure make it a reliable building block for innovation in pharmaceuticals, agrochemicals, and materials science. Proper understanding and implementation of safety protocols are paramount to ensure its responsible use in a laboratory setting.

References

-

This compound - [M65717] - Synthonix.

-

Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product.

-

This compound - Sobekbio Biosciences.

-

This compound (C11H16N2O) - PubChemLite.

-

Safety Data Sheet - ChemScene.

-

N-(pyridin-2-yl)pivalamide | 86847-59-8 - Sigma-Aldrich.

-

A75706 - SAFETY DATA SHEET.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

SAFETY DATA SHEET - Fisher Scientific.

-

N-(3,6-diMethylpyridin-2-yl)pivalaMide synthesis - ChemicalBook.

-

N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem.

-

PIVALAMIDE - Safety Data Sheet - ChemicalBook.

-

2-特戊酰氨基-6-甲基吡啶| this compound | 86847-79-2 - 乐研试剂.

-

676588-16-2|N-(5-Iodo-6-methylpyridin-2-yl)pivalamide - BLDpharm.

-

This compound,2-Pivaloylamino-6-Picoline | Chemrio.

-

6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem.

-

n-(5-Iodo-3-methylpyridin-2-yl)pivalamide CAS No.: 677327-29-6 Cat. No.: M144495.

-

N-(Pyridin-2-yl)pivalamide - CymitQuimica.

-

The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI.

-

N-(6-Methoxypyrin-2-yl)pivalamide - 楚肽生物科技.

-

2-Amino-6-methylpyridine | 1824-81-3 - ChemicalBook.

-

1498063-73-2|N-[6-(aminomethyl)pyridin-2-yl]propanamide - BLDpharm.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthonix, Inc > 86847-79-2 | this compound [synthonix.com]

- 3. This compound [sobekbio.com]

- 4. PubChemLite - this compound (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 5. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 9. N-(3,6-diMethylpyridin-2-yl)pivalaMide synthesis - chemicalbook [chemicalbook.com]

N-(6-Methylpyridin-2-yl)pivalamide structure and synthesis

An In-depth Technical Guide to the Structure and Synthesis of N-(6-Methylpyridin-2-yl)pivalamide

Introduction

This compound is a chemical compound belonging to the class of pivalamides and substituted pyridines. It serves as a crucial building block and intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research. The structure combines the steric bulk of a tert-butyl group with the versatile reactivity of a methyl-substituted pyridine ring, offering a unique scaffold for chemical modification. This guide provides a detailed exploration of its structure, physicochemical properties, and a comprehensive, field-proven protocol for its synthesis.

Key Identifiers:

-

IUPAC Name: 2,2-dimethyl-N-(6-methylpyridin-2-yl)propanamide[1]

-

CAS Number: 86847-79-2[2]

-

Molecular Formula: C₁₁H₁₆N₂O[1]

Part 1: Structural Elucidation and Physicochemical Properties

The molecular architecture of this compound consists of a pivaloyl group (also known as a tert-butylcarbonyl group) attached to the amino nitrogen of 2-amino-6-methylpyridine. The core is a pyridine ring, substituted at the 2-position with the pivalamide moiety and at the 6-position with a methyl group. The bulky tert-butyl group of the pivalamide is sterically significant, influencing the molecule's conformation and reactivity by hindering rotation around the amide bond and access to neighboring sites.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The properties of this compound are summarized in the table below, compiled from various chemical databases.

| Property | Value | Source |

| Molecular Weight | 192.26 g/mol | [3] |

| Molecular Formula | C₁₁H₁₆N₂O | [1][3] |

| CAS Number | 86847-79-2 | [2] |

| Monoisotopic Mass | 192.12627 Da | [1] |

| Physical Form | Crystalline solid | |

| Color | Light yellow | |

| Melting Point | 40 - 44 °C | |

| SMILES | Cc1cccc(n1)NC(=O)C(C)(C)C | [2] |

| Purity | Typically ≥98% | [2] |

Part 2: Synthesis of this compound

The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution reaction between 2-amino-6-methylpyridine and pivaloyl chloride. This approach is efficient, high-yielding, and proceeds under mild conditions.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis is a classic example of acylation of an amine. The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-6-methylpyridine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Key steps in the synthesis mechanism.

Detailed Experimental Protocol

This protocol provides a self-validating system for the reliable synthesis and purification of the target compound.

Materials and Reagents:

-

2-Amino-6-methylpyridine (1.0 eq)[4]

-

Pivaloyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-methylpyridine (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.5 eq) to the solution with stirring.

-

Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. Causality Note: Slow, dropwise addition at 0 °C is critical to control the exothermic nature of the acylation reaction, preventing side reactions and ensuring safety.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material (2-amino-6-methylpyridine) is fully consumed.

-

Work-up:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system.

-

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Part 3: Applications in Further Synthesis

This compound is not typically an end-product but rather a versatile intermediate. The pivalamide group serves as a robust protecting group for the 2-amino functionality, while the methyl group on the pyridine ring is available for further chemical transformations.

-

Free-Radical Bromination: The methyl group can undergo free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN)[5]. This converts the methyl group into a bromomethyl group, a key functional handle for subsequent nucleophilic substitution reactions.

-

Directed Ortho-Metalation: The amide group can act as a directed metalating group (DMG). Using a strong base like n-butyllithium, it is possible to deprotonate the pyridine ring at the C3 position, allowing for the introduction of various electrophiles. For instance, subsequent reaction with methyl iodide can yield N-(3,6-diMethylpyridin-2-yl)pivalaMide[6].

-

Synthesis of Heterocyclic Systems: The compound and its derivatives are used in the synthesis of more complex heterocyclic structures, such as imidazopyridines, which are of interest in medicinal chemistry[7]. For example, derivatives like N-(3-Formyl-5-methylpyridin-2-yl)pivalamide are used to construct substituted 1,8-Naphthyridin-2(1H)-ones[8].

References

-

This compound (C11H16N2O). PubChemLite. [Link]

-

N-Methyl-N-(pyridin-2-yl)pivalamide. PubChem. [Link]

-

rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide. ResearchGate. [https://www.researchgate.net/publication/244670087_rac-N-6-Bromo hydroxymethyl-2-pyridylpivalamide]([Link] hydroxymethyl-2-pyridylpivalamide)

-

PROCESS FOR PREPARING N,N,6- TRIMETHYL-2 -(4-METHYLPHENYL)- IMIDAZO-[1,2-A] -PYRIDINE-3- ACETAMIDE AND SALTS THEREOF. European Patent Office. [Link]

-

2-Amino-6-methylpyridine. PubChem. [Link]

Sources

- 1. PubChemLite - this compound (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 2. This compound [sobekbio.com]

- 3. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-(3,6-diMethylpyridin-2-yl)pivalaMide synthesis - chemicalbook [chemicalbook.com]

- 7. PROCESS FOR PREPARING N,N,6- TRIMETHYL-2 -(4-METHYLPHENYL)- IMIDAZO-[1,2-A] -PYRIDINE-3- ACETAMIDE AND SALTS THEREOF - Patent 1104765 [data.epo.org]

- 8. N-(3-Formyl-5-methylpyridin-2-yl)pivalamide | 127446-31-5 [chemicalbook.com]

An In-Depth Technical Guide to N-(6-Methylpyridin-2-yl)pivalamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-Methylpyridin-2-yl)pivalamide is a pivotal chemical intermediate, recognized for its utility in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its core chemical identity, a detailed, field-proven synthesis protocol, and an exploration of its functional significance, particularly the strategic role of the pivaloyl moiety as a protecting group. By synthesizing data from established chemical databases and peer-reviewed literature, this document serves as a technical resource for professionals engaged in molecular design and synthesis.

Core Chemical Identity and Properties

This compound, also known as 2-Pivaloylamino-6-picoline, is a substituted aminopyridine.[1] Its structure is characterized by a pivaloyl group attached to the amino function of 2-amino-6-methylpyridine. This structural feature is central to its chemical behavior and applications.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂O | [1][2][3] |

| Molecular Weight | 192.26 g/mol | [1][2] |

| CAS Number | 86847-79-2 | [1][2][4] |

| Appearance | Solid (Typical) | [5] |

| Purity | >98% (Commercially Available) | [2][4] |

| Synonyms | 2-PIVALOYLAMINO-6-PICOLINE | [1] |

Synthesis Pathway and Experimental Protocol

The most direct and widely employed synthesis of this compound is the N-acylation of 2-amino-6-methylpyridine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Design

The selection of reagents and conditions is critical for ensuring high yield and purity.

-

Starting Material : 2-Amino-6-methylpyridine serves as the nucleophile.[6][7] The amino group (NH₂) is more nucleophilic than the pyridine ring nitrogen, directing the acylation to the desired position.

-

Acylating Agent : Pivaloyl chloride is the electrophile. The bulky tert-butyl group of the pivaloyl chloride is sterically demanding, a feature that defines the utility of the final product.

-

Base : A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. Its primary role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solvent : An inert aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile is used to dissolve the reactants without participating in the reaction.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

-

Preparation : To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-6-methylpyridine (1.0 eq) and anhydrous dichloromethane (DCM).

-

Base Addition : Add triethylamine (1.2 eq) to the solution and stir until all solids are dissolved.

-

Cooling : Cool the reaction mixture to 0°C using an ice-water bath.

-

Acylation : Add pivaloyl chloride (1.1 eq) dropwise via syringe to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring : Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup : Once the starting material is consumed, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction : Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure this compound.

Applications in Chemical Synthesis

The primary value of this compound lies in the function of the pivaloyl group as a robust and sterically demanding protecting group for the amine.

The Pivaloyl Protecting Group

The pivaloyl (Piv) group is an acyl protecting group known for its high stability compared to simpler acyl groups like acetyl.[8] Its key features include:

-

Steric Hindrance : The bulky tert-butyl moiety provides significant steric shielding, which can direct subsequent reactions to other sites on the pyridine ring.[9][10]

-

Chemical Stability : It is stable under a wide range of conditions, including acidic and oxidative environments, but can be removed when necessary under basic (hydrolysis) or reductive conditions.[8] This stability allows for multi-step synthetic sequences to be performed on other parts of the molecule without disturbing the protected amine.

Role as a Synthetic Intermediate

This compound serves as a precursor for creating more complex molecules. The protected amine allows for selective functionalization at other positions of the pyridine ring, which would be difficult to achieve with the free amine present.

Caption: Strategic role of pivaloyl protection in multi-step synthesis.

This strategy is crucial in the development of:

-

Pharmaceutical Intermediates : Where precise molecular architectures are required for biological activity.

-

Complex Ligands : For use in catalysis and materials science, where the electronic and steric properties of the pyridine ring must be carefully tuned.[11]

-

Heterocyclic Scaffolds : As a foundational piece for building diverse chemical libraries for drug discovery.[6]

Safety and Handling

While a specific safety data sheet for this compound indicates it causes skin and serious eye irritation (H315, H319), it is prudent to consider the hazards of its precursors.[1] The starting material, 2-amino-6-methylpyridine, is toxic if swallowed and fatal in contact with skin.[7]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear safety goggles with side-shields, impervious gloves, and a lab coat.[1]

-

Handling : Avoid generating dust. Wash hands thoroughly after handling.[1]

-

Storage : Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1] It is stable under recommended storage conditions.[1]

References

-

This compound - [M65717]. Synthonix. [Link]

-

This compound|CAS 86847-79-2. Angene International Limited. [Link]

-

Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]

-

13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

-

Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]

-

Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [Link]

-

The Crucial Role of Pivaloyl Protection in Glucose Derivatives for Synthesis. Televisory. [Link]

-

Synthesis of 2-amino-6-methylpyridine. PrepChem.com. [Link]

-

2-Amino-6-methylpyridine. PubChem. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthonix, Inc > 86847-79-2 | this compound [synthonix.com]

- 3. This compound|CAS 86847-79-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. This compound [sobekbio.com]

- 5. N-(pyridin-2-yl)pivalamide | 86847-59-8 [sigmaaldrich.com]

- 6. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 7. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.org [mdpi.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Sourcing N-(6-Methylpyridin-2-yl)pivalamide for Research and Development

Abstract

N-(6-Methylpyridin-2-yl)pivalamide is a pivotal building block in modern medicinal chemistry and drug discovery programs. Its structural motif is integral to the synthesis of a wide array of biologically active molecules. However, the success, reproducibility, and integrity of research and development efforts are fundamentally dependent on the quality and consistency of such starting materials. Substandard reagents can introduce insidious variables, leading to failed experiments, compromised data, and significant delays in project timelines[1][2]. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, vetting, and validating this compound, ensuring a reliable and high-quality supply chain for critical research applications.

The Strategic Importance of Reagent Quality in Scientific Discovery

In any synthetic or analytical workflow, the starting materials are the foundation upon which all subsequent results are built. The principle of "garbage in, garbage out" is particularly unforgiving in drug development, where trace impurities can have profound impacts on biological assays or subsequent chemical transformations. High-quality reagents, often designated as "reagent grade" or higher, are characterized by high purity, low levels of contaminants, and batch-to-batch consistency[2][3].

Opting for well-characterized reagents from reputable suppliers is not a matter of mere convenience; it is a strategic decision that directly impacts:

-

Reproducibility: Ensures that experiments can be repeated by different scientists at different times with consistent outcomes.

-

Efficiency: Prevents wasted time and resources on troubleshooting experiments compromised by impure starting materials[4][5].

-

Data Integrity: Guarantees that observed biological activity or chemical reactivity is due to the compound of interest and not an unknown impurity.

-

Regulatory Compliance: In later-stage development, a well-documented and controlled supply chain is a regulatory necessity[4][6].

Identifying and Vetting Chemical Suppliers

The initial challenge is identifying potential suppliers. Large chemical marketplaces and databases are invaluable tools for this purpose. However, the discovery of a vendor is only the beginning. Due diligence is required to qualify them as a reliable partner.

A critical point of caution is the frequent discrepancy between a chemical name, its CAS number, and the provided chemical structure in supplier catalogs. For instance, various isomers of methylpicoline-derived pivalamides exist, and meticulous verification is essential. Always cross-reference the supplier's provided structure with the known structure of this compound.

Key Vetting Questions for Potential Suppliers:

-

Purity Specification: What is the minimum guaranteed purity (e.g., >98% by HPLC)?

-

Analytical Documentation: Can you provide a batch-specific Certificate of Analysis (CoA) with every order? Does the CoA include data from ¹H NMR and HPLC analysis?[7]

-

Structural Confirmation: Does the analytical data provided unequivocally confirm the structure as the correct 6-methyl isomer?

-

Batch Consistency: What measures are in place to ensure batch-to-batch consistency?

-

Scalability: Can you supply both research-scale (grams) and process-scale (kilograms) quantities if our program advances?

-

Lead Time & Stock: Is the material in stock, and what is the typical delivery time? A secure supply chain is vital for project timelines[4].

Comparative Overview of Potential Supplier Tiers

The chemical supply market can be broadly categorized. The following table provides a generalized comparison to aid in selection.

| Supplier Tier | Typical Purity | Documentation Provided | Target Application | Key Strengths | Potential Weaknesses |

| Major Brands (e.g., Sigma-Aldrich, Thermo Scientific) | High (≥98%) | Comprehensive CoA, SDS, often with spectral data available online[8]. | R&D, Analytical Standards | High reliability, extensive QC, excellent documentation. | Higher cost, may not always have bulk quantities readily available. |

| Specialty Building Block Suppliers (e.g., Apollo Scientific, Chem-Impex) | Good to High (≥97%) | Batch-specific CoA, SDS[9][10]. | Medicinal Chemistry, Custom Synthesis | Wide variety of unique structures, often more cost-effective. | QC data may be less extensive than major brands; requires careful in-house validation. |

| Chemical Marketplaces/Aggregators (e.g., ChemicalBook, PubChem Vendors) | Variable | Varies by the ultimate supplier. Requires direct inquiry. | Broad (Screening, early discovery) | Excellent for finding multiple sources and comparing prices. | Quality and reliability can be inconsistent; requires significant vetting of the actual manufacturer.[11][12] |

Mandatory Incoming Quality Control (QC) Workflow

Trust, but verify. Regardless of the supplier's reputation, performing in-house QC on every incoming batch of critical reagents is a non-negotiable best practice. This self-validating system ensures that the material meets the standards required for your experiments before it enters your workflow.

QC Workflow Diagram

The following diagram outlines the logical flow for the validation of an incoming batch of this compound.

Sources

- 1. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]

- 2. blog.mblintl.com [blog.mblintl.com]

- 3. Reagent grade: Significance and symbolism [wisdomlib.org]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. labiostring.com [labiostring.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 2-Amino-6-methylpyridine, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. N-(Pyridin-2-yl)pivalamide | CymitQuimica [cymitquimica.com]

- 10. chemimpex.com [chemimpex.com]

- 11. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

safety and handling of N-(6-Methylpyridin-2-yl)pivalamide

An In-Depth Technical Guide to the Safe Handling of N-(6-Methylpyridin-2-yl)pivalamide

Section 1: Introduction & Compound Profile

This compound (CAS No. 86847-79-2) is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1][2] Its structure, which combines a pivalamide group with a 6-methylpyridine core, makes it a valuable intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutics.[3][4][5] Given its role in the development of novel pharmaceuticals, a thorough understanding of its chemical properties and the implementation of rigorous safety protocols are paramount for researchers and scientists.

This guide provides a comprehensive overview of the safety and handling procedures for this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of rules and instead provide a framework of understanding, explaining the causal links between the compound's properties and the necessary safety measures. This self-validating system of protocols is designed to ensure the safety of laboratory personnel and the integrity of the research.

Compound Identification and Properties:

| Property | Value | Source |

| CAS Number | 86847-79-2 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O | |

| Molecular Weight | 192.26 g/mol | [6] |

| Synonyms | 2,2-dimethyl-N-(6-methylpyridin-2-yl)propanamide | [7] |

| Purity (Typical) | ≥98% | |

| Appearance | Solid (form may vary) |

Section 2: Hazard Assessment & Toxicology

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by analyzing its structural components: the pivalamide functional group and the methylpyridine core. This approach allows us to anticipate potential risks and handle the compound with appropriate caution.

-

Pivalamide Moiety: The parent compound, pivalamide, is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] It is therefore logical to assume that this compound carries similar risks.

-

Methylpyridine Core: Pyridine and its derivatives are often hazardous, with potential for harm if swallowed, inhaled, or on contact with skin.[9][10] A key precursor, 2-Amino-6-methylpyridine, is classified as toxic if swallowed, fatal in contact with skin, and a cause of serious skin and eye irritation.[11][12]

Inferred Hazard Profile:

Based on this analysis, researchers must treat this compound as a hazardous substance with the following potential risks:

-

Acute Toxicity: Potentially toxic or fatal if it comes into contact with skin and harmful if swallowed.[12]

-

Skin Irritation/Corrosion: Expected to cause skin irritation.[8][12]

-

Eye Damage/Irritation: Expected to cause serious eye irritation.[8][12]

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[8]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

The foundation of laboratory safety is a multi-layered approach to risk mitigation, commonly known as the Hierarchy of Controls. The most effective measures involve removing the hazard (elimination/substitution), which is not feasible in this context. Therefore, we rely on robust engineering controls, administrative procedures, and finally, personal protective equipment (PPE).

Caption: Hierarchy of controls for handling chemical hazards.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring) and any reactions involving it must be performed in a properly functioning and certified chemical fume hood.[9] This is the primary defense against inhaling hazardous dust or vapors.

-

Ventilation: The laboratory should have good general ventilation to supplement the localized control of the fume hood.[13]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[14][15]

Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable.

-

Eye and Face Protection: Wear chemical splash goggles that conform to NIOSH (US) or EN 166 (EU) standards.[8][10] For operations with a higher risk of splashing, such as during reaction workups, a full-face shield should be worn in addition to goggles.[10][16]

-

Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[9][10] Avoid latex gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, and hands should be washed thoroughly after any handling procedure.[8]

-

Skin and Body Protection: A chemical-resistant or flame-retardant lab coat should be worn and fully fastened.[10] Ensure clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.[16]

-

Respiratory Protection: If working outside of a fume hood (which is strongly discouraged) or if there is a risk of generating significant dust, a NIOSH-approved respirator with the appropriate particulate filter is required.[10]

Section 4: Laboratory Handling & Storage Protocols

Adherence to methodical handling and storage procedures is critical for both safety and maintaining the compound's purity.

Handling:

-

Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Weighing: Weigh the solid compound on weighing paper or in a tared container within the fume hood to contain any dust.

-

Transfers: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing.

-

General Precautions: Do not eat, drink, or smoke in the laboratory.[8][16] Avoid actions that could generate dust. Keep containers tightly closed when not in use.[9][13] Wash hands thoroughly after handling is complete.[17]

Storage:

-

Container: Store in a tightly-closed, clearly labeled container.[8][13]

-

Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[8][9][14]

-

Security: The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[15]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and sources of heat or ignition.[14][15][18]

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8][19]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[19] Seek immediate medical attention, as dermal exposure to related compounds can be fatal.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][19] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth thoroughly with water. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person.[13] Call a poison control center or doctor immediately.[8]

Spill Response:

-

Evacuate: Alert others in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood to draw vapors away.

-

Control: Remove all sources of ignition.[8]

-

Contain: Wearing full PPE, cover the spill with an inert absorbent material like sand, earth, or vermiculite.[20] Do not use combustible materials like paper towels.

-

Clean-Up: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[19] Use non-sparking tools.[8]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Section 6: Synthesis Workflow Example: Acylation of 2-Amino-6-methylpyridine

A common and logical synthesis route to this compound is the acylation of 2-amino-6-methylpyridine with pivaloyl chloride. The following protocol is a representative example, highlighting the necessary safety considerations at each step.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

-

Rationale: This procedure uses a standard nucleophilic acyl substitution. A non-nucleophilic base (triethylamine, TEA) is used to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. An inert atmosphere is crucial as pivaloyl chloride is reactive towards atmospheric moisture.

-

Setup (in Fume Hood): To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-amino-6-methylpyridine (1.0 eq) and anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.1 eq).

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction.

-

Pivaloyl Chloride Addition: Add pivaloyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic (DCM) layer. Wash the organic layer sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Section 7: Waste Disposal

Proper disposal is a legal and ethical responsibility to protect personnel and the environment.

-

Solid Waste: All solid waste, including contaminated weighing paper, gloves, and any recovered spilled material, must be collected in a dedicated, clearly labeled hazardous waste container.[16]

-

Liquid Waste: Halogenated and non-halogenated organic solvent waste streams should be collected in separate, labeled hazardous waste containers. Aqueous waste from the workup should also be collected and disposed of as hazardous waste. Do not pour any chemical waste down the drain.[8]

-

Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[16] Store waste containers in a designated satellite accumulation area until they are collected by the EHS department.[16]

Section 8: Conclusion

This compound is a valuable compound in modern chemical research. Its potential hazards, inferred from its structural analogues, demand a culture of safety built on a thorough understanding of its risks. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to methodical handling and emergency procedures, researchers can work with this compound confidently and safely. This guide serves as a foundational document to be integrated into laboratory-specific Standard Operating Procedures (SOPs), ensuring that safety is an intrinsic part of the scientific process.

Section 9: References

-

This compound - Sobekbio Biosciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTc_uLh2B8TRd2oM-IMh5dWY4pQe8HKd5w2yLXwuuF1_-ht4SRsqiV0XgUd7lg5wlyZ69G6FJYb4eSjlJntuMlGI5UuITUF7dTD14GPii4W02pEIDX1dsvVafBcwzdEzT4ChyPuBkjf2Xt8Xkv2qu1nFAU1usMuAbDLqMk-zGeBwFQalJFvKmGohm6AI1e22KF1YYlIOzqVS4D]

-

PIVALAMIDE - Safety Data Sheet - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtVDSza24PiNmq5KPfJEGmkbNQWNB2VWCjSc64G5tBG109a70hDzHskKPiAM1u37JKFO7MFV0lvZQPCTmPekSY4oEFMZj0dMHtrZgmqDDqvRNmApPK2Hemmt2E6swbMFQQ9iZ8sMP_ccqMnQ==]

-

Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq5kuajW3X8rrKqFGLojjw2EkPg-bgh3RUB3XYnIwkpCmWPUvlm4iBTFGeQNlIxyRKh6PefUgD5fLshHun7V8F1ajrHFvWHU_wKSHkCLSjfiAC5oJDbkAMGtbYvyE8HSpCN1XsWHXoFYbxJOE_daM6jPmpl3mK0fZUaY56J68pa6I45ToF12rjs0ar3Q==]

-

Standard Operating Procedure for Pyridine - Washington State University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFFqDYzhfbSX-rzhuqKI0uV-EbbSujB45HjBbI1_vYFepBPEG3hMcTt2c4Bg61iog0hW29o-jtzPjAF8jpwBHajNzjZoMo8K0Qj5ElTvcPFEtO3FO7iddcZlQLogH53ROM1zWYGp4osWRf7b68Lyv2C8vNAelBrkqRIpexrsSprENU4yVFLzcQdAjNXetiSYIlaA==]

-

Essential Safety and Operational Protocols for Handling Pyridin-4-olate - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcJ__F06AIK2815SMbE8Hroh5B1zrqw28yF4_SRirvNAYy7ha_2p45ccN-XroDUbCT93uTRq6Vk4zLeiGSKHsAaMDdaciB5Ite8NxYtzey-fBR4oO10_fyl6PV_hS-i8FdmsNg9-CbquzvIHACSC5TJFuj_9cEnJwXU3yM92GNFjcCwjey-MPP--eHi8uoi3HiY_SullIH_Ijc2DF3xcQsCoL-5g==]

-

Pyridine MSDS - Actylis Lab Solutions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa8t7p_6oNJWHMBf00ka6jwd50cgW7OfL1yWGdg0IWxh-sZmacqF6v8nGIXKzIoErhk2EXde_oxSTL1pshJJ7XVDbzQy4YyXwCQLWwmlBiMR8DMU9TTVA9CJUtA3JEeM7SyXK5S7Vb]

-

Pyridine - Safety Data Sheet - Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp0K_mbDpwn0vNRpKuYqPoxwqmDVY5Gs-qf4RLPc9ewHw3j9VF40opLYZ-04nJLivLeL3gyeZqYW0B3F5PWQ95hlcniMearo-kFY454LwAtN_UbraR_ltrbGTGPSyJIj0jxe-AlnHvUpx94Xn2e_KJ0m4ue5E9uakZUOKu_0o-3Mwl42dqjWEtB34AnAqKtO1_NdElXNPvvPF7mi4DVb5W9yKLwKbQcFPXxLVLOBUDvZ-JY000hWUVW48iC2sBS44kA0U3us3dH-ebNiGT1zyDu1fYlYZgT0vkzrOpbvvqR32zXFLZVla-5KEQ5EHRAHbX80ZOEcMpRo_vnuNCub0cihilwUWlThJi1ik3WuZp0KGjemGp2iM85U4EC_HbRZ10kYBcZ0AIwdmJ2GRAKoCEfKWvM7IVZS6nnvkFhCAOX3egTjpg7isYp_WmMdRiZ58iuQDa3pl5]

-

N-(3,6-diMethylpyridin-2-yl)pivalaMide synthesis - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmbNVjy6NPjpWZ4_SPdZg0rK4t-tDYxq6QNYwhBrN3RJt1LzQDB01xxvR9o3zz0jR41zI8bJde_FqW2KzD2ClXCy8WT9sixmGCdqo6CB3zMt_Q5VHgvBZLNkxAwJnzd62aXaBK6Dhsz7_PpWVhjU1mvaBjiVkANzl0hh9b-K7J5OSDjz5UJEatWREo]

-

2-Amino-6-methylpyridine SAFETY DATA SHEET - A75706. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEetlra-iEO2GI5818VLnv-N8An82JbpzLokCIcbuvFno7Iz02DU_Vuda580sJs1z0Ls2tg9ktSfK3gVZXal8BhVLvPH97W1mdMppQ0OkUKbtavjn6WeQ70BqwKGkmSrEhOI5Gl1AtIttPxFE0LD8yv]

-

N-(3-Methylpyridin-4-yl)pivalamide - AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE350c9qjFCxW7jZ_m-IeUxJ6T4gKGGsaS-aTuCtRV6ES8C1vYCph9QHjLfTVyMyRr8g68mXk8t8AP8HOVhNV1-uEW3J21zydQB2jkHGpN-sIQwFdw3Iz4SG4gXXpRsxw==]

-

SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpPlmBWPxxDJr87C_lqLkf5viY_j9SrZQ9WpEAjNwzuo4Tvdox5FqZlQi3Md37csQEMwzV0phsZKwWj5Bw82EY2425xXOoN3ZczB8pwltJOP8GAS1u68xW-F5QkR2BObCman0bJ7fg80ErHZMU_i4VmYFLSSO6D_0OChQr0vK8Mgc7cOlY2mETS_zNTnHkhKp1]

-

SAFETY DATA SHEET - 2-Amino-6-methylpyridine - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHowZdHdmLEbG059KdUz5G3UFW2JC8oSRaDQBSmdvZYrej_q50jtF4SPSol21JFMuOMAgX03FhZKb875Ixs2tTx8FjQkbcFr241C3N3UxQP7uLNlVrMFiXt0m19zC6_m4Qs25Vl_Xgb80OVnDlhzkN7p1F7_war2dVvMTN7WHuK8B1BNRUrzD2RQweBp84cTfLHJswoYJmZ0wNTj-Lg7vRKs0HZIg8Db7Yi0ZrQfb9HeMBOlp6wJ1S-4OBpA8YV]

-

This compound (C11H16N2O) - PubChemLite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRMK-_9D3wtUXN-pcIU7X8UenMNLY1D0-B5hmTFLBdNHAEZf9cvfxVc1Rl0Yo_JPPxFNWkDUc37AR2Rf1tQhxS8kRbRApM_fzRF1B42a8fSu_xaGS-bcV5xrgz0uBACzUMAbhYoSqm4caHqirG]

-

n-(5-Iodo-3-methylpyridin-2-yl)pivalamide - Moldb. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyEhI1kJAW_KhAZ79vIfNL89fhbWhEtCfgqfijfLcQrbxtdWQVn-xnPe_4dkBH4IkKUSD44hhTcExO94wvIqMiU_tE0dS_LXc8SzmYEdVm01gv21cR9dSeB39ofzHnkwdNjtv6]

-

SAFETY DATA SHEET - N-(3-Iodopyridin-4-yl)pivalamide - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEln0RSOnHEw4sMauwrxJDJLVs9pYDO3P8eQSpdIppB3TVwA_2lVO7K6xdsAx9JK3EbpCLlJvoANpFMuESPUASe2wkMpJI27OHWwlDUnLaW7_F8mFXUQ-n_m8Du4PVj0WOezjZcNHhvPUG8NotYv01MdxX05lC3fYOXCLtvB8dfVYKITDa64_Gy7d_SmtuD_RoSa3ZrlR4CwS7eC9WjoQNIoDWiKnhrLDRwNQWCl_3zW2DmLD_K_ELFYwlNkojxFOnBHCoiNel-CVLJ8LQD]

-

SAFETY DATA SHEET - 2-Hydroxy-6-methylpyridine - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKCHUQYKMQm91QQPQoO7mqEGQC191WCKzLNkkzpxXufM4TVRAOwRkn8PvjsYDcDNeQwTxu5simX3rQ6nj0oWjBDOBvIDcOujg6JxcSvxf9OKYG9hTAOWv1bnjHV5lSDSUFlq644cqkENP1akxD6Z7C0tYcO9K6paCOPzXlL_VNZ-_ulu1W2yrXfwUOaZaTZjx6_5QNxgOcVMbg0-ktR0Zy_R_pvABE0zFSUYUKdceD0TKMRhb_q8HZjalTF-kZGbUoruYCTKGm]

-

N-(3-Formyl-5-methylpyridin-2-yl)pivalamide - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq3wBgC4G2dtuY1bLF61bYY4B-lm642CsEKQpVZGCLuYG3qnRmNqZAQpqJrahaiCVjunPL1fi5L1VrwyHgeXQVzAFQSILQFnlBAufOPYAo7aw0DU0pBkS6U3EeoblaJZPVbp-Fv5V9DT6_vPYmU2AbCqRkchwYcQ==]

-

N-Methyl-N-(pyridin-2-yl)pivalamide - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUhv4CtrclTEO-C2mi64u2vep22c5P7ivM8-qBlSnhqZMGM2UJXDzKHD3c01FEBwPwEqB4ya6_ISUsu_9sw0-XrFFi3LjhzJEHdxABH3PxShLfmg0YYIPazzK4azaLcRYYXdjCmqLW45zaIPDvrK2gTZg67hK5788l_AnC8m-Illgo47TOq81E]

-

Essential Safety and Operational Guide for Handling Piclamilast - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkNs-ur3ceV7-dRUd0YuUkCaht5BdarIRZbRH3AreAES039EtsNX1SKoTwh2TpddiHx8VbfKCUDCiMLpCnkHrxNZ4jCdonX7KfQh6m1s0eHpzpZuGxAOMnuRBAtlhpGIcoAPpzRtQrSIWrCGkD-VUeJUyralVa5j6jvWUH0e9ZX2hoQ6S4y_lv21yH_2BkESczk0FXxECKiXrwrpg=]

-

Discovery of N-ethylpyridine-2-carboxamide derivatives as a novel scaffold for orally active γ-secretase modulators - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJqdgwu2ydeF9OgUNFkJD11PHFK05tZEARnYxHKK-Vx_HlXoijEUM_v0nNsBKpdic-U4cPvu9xwEoLOnxGDavcpEO_YrmN5_LbpuE80uOZLPtDKLAdIuZ_BMKgt4AKhzbEaefc]

-

Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPs5pcD8HhQT6W7TGEIGvbcY0ahrXD4wezfnkkFWHCaMnbdhzQ52nwDr0NPBNnl6SfDchbuOujgzCSp31k4KEx9rWsln9tCQLR8gVSwlehfc5ULP5aykVx-6xxHHNa2sv-ZOEBsZY8z_t5luVS]

-

Topical Collection : Feature Papers in Drug Discovery and Development - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGESV32J-Dkxx4lIl9_tQLzpJiVkO6T-melxxrKmwuLNwb3PRDcSryXu7XjeC8IXXQNSd1DCHkcB5ac92EQjzFyISB0NXw-D9F2BELgAJn_HHgxtBBC7d4vvzcmI1MvmkG0Xc2VnwsOJK43qPdXykD1KYmXF5emBXJBYFk2Q0n3vlWUfYzNbY1OwgY5KKhGIXtMkatIjjGxpA==]

-

2-Amino-6-methylpyridine Safety Data Sheet - Jubilant Ingrevia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDshMA7S_O5XgGngWIgayyinDjyQkE2Hc_CLT2w12PN15MQvPqGtFTgs2YrNdufjdTzpMJ1rmVrwhNoW74jjNRIwwz_Gc3dEZhEzYuGgy3vq4JjzWjpaZ5JvOwJpaxR6a_l-LL-Q8CC9_cb_9ZY4jKrUPm00cD9mhQgIL8dy2uBrRrPr9Ri1kFXEBGTlItQceYoKU5C-vpfTyx21OvQbmW]

Sources

- 1. This compound [sobekbio.com]

- 2. 677327-29-6 | n-(5-Iodo-3-methylpyridin-2-yl)pivalamide - Moldb [moldb.com]

- 3. Discovery of N-ethylpyridine-2-carboxamide derivatives as a novel scaffold for orally active γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. aksci.com [aksci.com]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 15. actylislab.com [actylislab.com]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. carlroth.com [carlroth.com]

An In-depth Technical Guide to N-(6-Methylpyridin-2-yl)pivalamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-Methylpyridin-2-yl)pivalamide is a substituted pyridine derivative that holds interest as a versatile building block in medicinal chemistry and materials science. Its structure, which combines a 6-methylpyridine core with a sterically bulky pivalamide group, imparts specific physicochemical properties that can be exploited in the design of novel compounds. This technical guide provides a comprehensive overview of the synthesis, characterization, and known applications of this compound, offering insights for researchers engaged in drug discovery and chemical synthesis.

While direct and extensive biological studies on this compound are not widely published, the structural motifs it contains are prevalent in a variety of biologically active molecules. Pyridine derivatives are fundamental components of many pharmaceuticals, exhibiting a broad range of activities including antibacterial, anticancer, and anti-inflammatory properties[1][2]. The 2-aminopyridine scaffold, from which this compound is derived, is a particularly privileged structure in drug design[1]. The bulky pivaloyl group can influence molecular conformation, solubility, and metabolic stability, making it a valuable moiety for modifying the pharmacokinetic and pharmacodynamic profiles of lead compounds.

This guide will delve into the practical aspects of preparing and characterizing this compound, providing a foundation for its use in further research and development.

Chemical Properties and Identification

A clear understanding of the fundamental chemical properties of this compound is essential for its handling, characterization, and application in synthesis.

| Property | Value | Source |

| CAS Number | 86847-79-2 | [3] |

| Molecular Formula | C₁₁H₁₆N₂O | - |

| Molecular Weight | 192.26 g/mol | [4] |

| SMILES | CC1=NC(=CC=C1)NC(=O)C(C)(C)C | [3] |

| Appearance | White to light yellow solid (predicted) | [5] |

Synthesis of this compound

The primary synthetic route to this compound involves the acylation of 2-amino-6-methylpyridine with pivaloyl chloride. This is a standard nucleophilic acyl substitution reaction where the amino group of the pyridine derivative attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on general methods for the N-acylation of aminopyridines.

Materials:

-

2-Amino-6-methylpyridine

-

Pivaloyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous DCM or THF.

-

Addition of Base: Add triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

-

Addition of Acylating Agent: Slowly add pivaloyl chloride (1.0 - 1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl group, the t-butyl group, the aromatic protons on the pyridine ring, and the amide proton.

-

Pyridine Ring Protons: Three signals in the aromatic region (typically δ 6.5-8.5 ppm), exhibiting characteristic coupling patterns (doublet, triplet, doublet).

-

Methyl Group (Pyridine): A singlet around δ 2.3-2.5 ppm.

-

t-Butyl Group: A sharp singlet integrating to nine protons, typically in the upfield region (δ 1.2-1.4 ppm).

-

Amide Proton (N-H): A broad singlet that may appear over a wide range (δ 8.0-10.0 ppm), and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals corresponding to each unique carbon atom in the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically δ 170-180 ppm.

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm).

-

t-Butyl Group Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Methyl Carbon (Pyridine): A signal in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present.

-

N-H Stretch: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band around 1660-1690 cm⁻¹.

-

N-H Bend (Amide II): A band in the region of 1510-1550 cm⁻¹.

-

C-H Stretches: Bands for aromatic and aliphatic C-H bonds just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.26 g/mol ). Fragmentation patterns would likely involve cleavage of the pivaloyl group and fragmentation of the pyridine ring.

Potential Applications in Drug Discovery and Medicinal Chemistry

While this compound itself may not have demonstrated specific biological activity in published studies, its utility as a chemical intermediate is significant. The 2-amino-6-methylpyridine core is a key pharmacophore in a variety of bioactive molecules[5][6]. The pivalamide group can be strategically employed to:

-

Introduce Steric Bulk: The t-butyl group can be used to probe steric requirements in receptor binding pockets and can influence the conformational preferences of the molecule.

-

Enhance Metabolic Stability: The bulky pivaloyl group can shield the amide bond from enzymatic hydrolysis, potentially increasing the in vivo half-life of a drug candidate.

-

Modify Lipophilicity: The introduction of the pivaloyl group increases the lipophilicity of the parent amine, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Derivatives of this compound could be synthesized to explore a range of biological targets. For example, similar pyridine-containing structures have shown promise as antibacterial, anticancer, and anti-inflammatory agents[1][7][8].

Conclusion

This compound is a readily accessible and valuable intermediate for chemical synthesis, particularly in the field of medicinal chemistry. Its preparation via the acylation of 2-amino-6-methylpyridine is a straightforward and high-yielding process. Although direct biological data for this specific compound is limited, its structural components suggest its potential as a scaffold for the development of new bioactive molecules. The information provided in this technical guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

-

ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance. Retrieved from [Link]

- Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435.

- MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(9), 2959.

-

ResearchGate. (n.d.). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. Retrieved from [Link]

- Google Patents. (1986). Process for the preparation of 2-amino-alkylpyridines.

-

PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]

-

Academia.edu. (n.d.). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

- MDPI. (2020).

-

PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]

- Journal of Applied Pharmaceutical Science. (2012).

-

ResearchGate. (n.d.). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Retrieved from [Link]

- MDPI. (2024). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.

- PubMed. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57-68.

-

PubChem. (n.d.). N-Methyl-N-(pyridin-2-yl)pivalamide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile and Applications of 2-Amino-6-methylpyridine. Retrieved from [Link]

- Royal Society of Chemistry. (2015). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 17(4), 2265-2268.

- National Center for Biotechnology Information. (2013). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones.

- MDPI. (2015).

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | MDPI [mdpi.com]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. This compound [sobekbio.com]

- 4. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

discovery and history of N-(6-Methylpyridin-2-yl)pivalamide

An In-depth Technical Guide to the Synthesis and Utility of N-(6-Methylpyridin-2-yl)pivalamide

Abstract

This compound, a substituted pyridine derivative, serves as a valuable intermediate in synthetic organic chemistry. While not a widely publicized molecule with a landmark discovery event, its history is rooted in the fundamental principles of amide bond formation and the extensive use of the 2-aminopyridine scaffold in medicinal and materials chemistry. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and documented applications, offering a technical resource for researchers in drug development and chemical synthesis.

Genesis of a Scaffold: The Precursor

The history of this compound is intrinsically linked to its parent amine, 2-amino-6-methylpyridine . This precursor is a well-established and commercially available building block.

-

Synthesis of the Precursor : 2-Amino-6-methylpyridine is typically prepared from α-picoline (2-methylpyridine)[1][2]. One common industrial method involves the reaction of α-picoline with ammonia in the presence of cobalt-containing catalysts[1][2].

-

Significance : This aminopyridine is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably nalidixic acid, an early quinolone antibiotic[2][3]. Its utility establishes the importance of the 6-methylpyridin-2-yl moiety in chemical and pharmaceutical research.

The Core Synthesis: N-Acylation

The creation of this compound is a classic example of N-acylation, a cornerstone reaction in organic synthesis. The process involves the formation of a stable amide bond between the primary amine of 2-amino-6-methylpyridine and the acyl halide, pivaloyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of pivaloyl chloride. This is followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The choice of pivaloyl chloride as the acylating agent is significant. The bulky tert-butyl group provides considerable steric hindrance, which can influence the conformation of the final molecule and enhance its metabolic stability by protecting the amide bond from enzymatic hydrolysis[4].

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a generalized procedure based on standard N-acylation methods.

-

Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-6-methylpyridine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling : Cool the reaction mixture to 0°C using an ice bath.

-

Addition : Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

-

Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up : Quench the reaction with water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Protocol 2: Synthesis of N-(3,6-diMethylpyridin-2-yl)pivalamide

Adapted from Vautravers, N. R.; et al. Chem. Commun., 2011, 47, 6635-6637. [5]

-

Preparation : Under an inert atmosphere, dissolve N-(6-methylpyridin-2-yl)propanamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and hexane.

-

Deprotonation : Cool the solution to -78°C and add n-butyllithium (n-BuLi) dropwise. Stir the mixture for 1.5 hours, allowing the temperature to rise to 0°C.

-

Alkylation : Cool the mixture back to 0°C and add methyl iodide (MeI) dropwise.

-

Reaction : Allow the reaction to warm to 20°C and stir until completion.

-

Work-up and Purification : Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue via chromatography to obtain the desired methylated product.

Conclusion

The are not marked by a singular breakthrough but by its logical emergence from the well-established field of heterocyclic chemistry. Its synthesis is straightforward, relying on robust and high-yielding N-acylation reactions. Its true value lies in its role as a versatile intermediate, where the pivaloyl group serves as both a protective and a directing element, enabling the precise functionalization of the pyridine scaffold. This compound remains a relevant tool for synthetic chemists engaged in the construction of complex molecular architectures for pharmaceutical and materials science applications.

References

-

CAS Common Chemistry. (n.d.). Propoxyphene. CAS, a division of the American Chemical Society. Retrieved December 25, 2025, from [Link]

-

Ramurthy, S., Taft, B. R., Aversa, R. J., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013–2027. [Link]

-

ResearchGate. (2025). Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes. Retrieved December 25, 2025, from [Link]

-

PubChem. (n.d.). N-Methyl-N-(pyridin-2-yl)pivalamide. National Center for Biotechnology Information. Retrieved December 25, 2025, from [Link]

- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.

-

ResearchGate. (2025). Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Retrieved December 25, 2025, from [Link]

-

Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride. Retrieved December 25, 2025, from [Link]

-

MDPI. (n.d.). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Retrieved December 25, 2025, from [Link]

-

Semantic Scholar. (1962). Amino-acids and peptides. XXXVI. Pivaloyl chloride as a reagent in the mixed anhydride synthesis of peptides. Retrieved December 25, 2025, from [Link]

-

Wikipedia. (n.d.). 2-Aminopyridine. Retrieved December 25, 2025, from [Link]

-

MDPI. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved December 25, 2025, from [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Retrieved December 25, 2025, from [Link]

-

Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved December 25, 2025, from [Link]

Sources

- 1. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 2. alkalimetals.com [alkalimetals.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. benchchem.com [benchchem.com]